2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine rings in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives have been reported to possess a broad spectrum of pharmacological activities . They have shown antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
Pyridine-containing compounds have been known to exhibit a diverse range of medicinal applications due to their ability to interact with a wide range of receptor targets .
Biochemical Pathways
Pyridine derivatives have been known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyridine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they can induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
Pyridine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory effects . The interactions of 2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine with enzymes, proteins, and other biomolecules would need to be investigated in future studies.
Cellular Effects
Pyridine derivatives have been reported to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminopyridine, the compound can be synthesized via a multi-step process involving alkylation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis methods have been explored to enhance the efficiency and scalability of the production process . These methods often employ catalysts and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclobutylmethoxy)pyridine: Shares the cyclobutylmethoxy group but lacks the imidazo ring.
3-Methylimidazo[4,5-b]pyridine: Contains the imidazo-pyridine core but lacks the cyclobutylmethoxy group.
Uniqueness
2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the cyclobutylmethoxy group and the fused imidazo-pyridine ring system enhances its potential for diverse applications .
Properties
IUPAC Name |
2-(cyclobutylmethoxy)-3-methylimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-11-10(6-3-7-13-11)14-12(15)16-8-9-4-2-5-9/h3,6-7,9H,2,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIMMVAYICUZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1OCC3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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